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Introduction

Benzenemethanol, 4-(dimethylamino)-, also known as 4-(Dimethylamino)benzyl alcohol, is
an organic compound with the chemical formula CosH13NO. It is a substituted benzyl alcohol
that serves as a versatile intermediate in various chemical syntheses, particularly in the
production of dyes, pharmaceuticals, and other fine chemicals.[1] The presence of both a
hydroxyl group and a dimethylamino group on the benzene ring imparts unique reactivity to the
molecule, making it a subject of interest in organic synthesis and medicinal chemistry. This
technical guide provides a comprehensive overview of the physical and chemical properties of
Benzenemethanol, 4-(dimethylamino)-, along with detailed experimental protocols for their
determination and an exploration of its reactivity.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of Benzenemethanol, 4-(dimethylamino)-
are summarized in the tables below. These properties are crucial for its handling, storage, and
application in experimental settings.
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ble 1: | and Physical :

Property Value Reference(s)
CAS Number 1703-46-4 [2]
Molecular Formula CoH13NO [2]
Molecular Weight 151.21 g/mol [3]
Appearance Colorl.ess to pale yellow liquid o
or solid
Melting Point 69 °C [2]
Boiling Point 125-126 °C at 2 mmHg [2]
Density 1.07 g/cm3 [2]
Refractive Index 1.58 [2]

Soluble in organic solvents
Solubility such as ethanol and acetone; [1]

less soluble in water.

pKa 14.88 + 0.10 (Predicted) [3]

Table 2: Spectroscopic Data
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Spectroscopic Technique

Key Data and
Interpretation

Reference(s)

1H NMR (CDCls)

The spectrum is expected to
show signals for the aromatic
protons (typically in the range
of 6.7-7.3 ppm), a singlet for
the benzylic CH2 protons (~4.6
ppm), and a singlet for the
N(CHs)z protons (~2.9 ppm).

[4]

13C NMR (CDCls)

The spectrum will display
distinct signals for the aromatic
carbons, the benzylic carbon
(~65 ppm), and the methyl
carbons of the dimethylamino
group (~40 ppm). The aromatic
region will show four signals
due to the para-substitution

pattern.

[4]1[5]

Infrared (IR) Spectroscopy

Characteristic peaks include a
broad O-H stretching vibration
(~3200-3600 cm~1), C-H
stretching of the aromatic ring
and alkyl groups (~2850-3100
cm~1), C=C stretching of the
aromatic ring (~1500-1600
cm~1), and C-O stretching
(~1000-1200 cm1).

[6]7]

Mass Spectrometry (MS)

The mass spectrum will show
a molecular ion peak (M*) at
m/z 151. Common
fragmentation patterns for
benzyl alcohols include the
loss of the hydroxyl group (-
OH) and cleavage of the C-C

bond adjacent to the oxygen.

[2]
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Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical
properties of Benzenemethanol, 4-(dimethylamino)-.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Procedure:

A small, dry sample of Benzenemethanol, 4-(dimethylamino)- is finely powdered.
e The powdered sample is packed into a capillary tube to a height of 2-3 mm.

e The capillary tube is placed in the heating block of the melting point apparatus.

e The sample is heated at a steady rate of 1-2 °C per minute.

o The temperature at which the first drop of liquid appears and the temperature at which the
entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point at reduced pressure can be determined using a micro-boiling point apparatus.

Procedure:

A few drops of the liquid sample are placed in a small test tube.
o Acapillary tube, sealed at one end, is inverted and placed in the test tube.
o The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

e The apparatus is connected to a vacuum source to maintain the desired pressure (e.g., 2
mmHg).

e The bath is heated slowly until a steady stream of bubbles emerges from the open end of the
capillary tube.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b167872?utm_src=pdf-body
https://www.benchchem.com/product/b167872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e The heat is removed, and the temperature at which the liquid just begins to enter the
capillary tube is recorded as the boiling point at that pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are recorded on an NMR spectrometer.

Procedure:

Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of deuterated chloroform
(CDCl3).

e The solution is transferred to a 5 mm NMR tube.
e The NMR tube is placed in the spectrometer.

e 1H and 3C NMR spectra are acquired according to the instrument's standard operating
procedures. Chemical shifts are referenced to the residual solvent peak.[4]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an FTIR spectrometer.

Procedure:

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with
dry potassium bromide and pressing the mixture into a transparent disk.

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

The sample is placed in the spectrometer's sample compartment.

The IR spectrum is recorded over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization

(El).
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Procedure:

A small amount of the sample is introduced into the ion source of the mass spectrometer.

The sample is ionized using a beam of high-energy electrons.

The resulting ions are separated based on their mass-to-charge ratio (m/z).

The abundance of each ion is detected and plotted against its m/z value to generate the
mass spectrum.

Chemical Reactivity and Synthesis

Benzenemethanol, 4-(dimethylamino)- exhibits reactivity characteristic of both an alcohol
and an electron-rich aromatic compound. The hydroxyl group can undergo esterification and
etherification reactions. The dimethylamino group, being a strong electron-donating group,
activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to
the ortho positions relative to the amino group.

A common reaction of Benzenemethanol, 4-(dimethylamino)- is its oxidation to 4-
(dimethylamino)benzaldehyde.[8] This transformation is a key step in the synthesis of various
dyes and pharmaceutical intermediates.

Synthesis of Benzenemethanol, 4-(dimethylamino)-

A common laboratory synthesis involves the reduction of 4-(dimethylamino)benzaldehyde.
Procedure:

e 4-(dimethylamino)benzaldehyde is dissolved in a suitable solvent, such as methanol or
ethanol.

e Areducing agent, such as sodium borohydride (NaBHa4), is added portion-wise to the solution
at a controlled temperature (e.g., 0-5 °C).

e The reaction mixture is stirred until the starting material is consumed, as monitored by thin-
layer chromatography (TLC).
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» The reaction is quenched by the addition of water or a dilute acid.
e The product is extracted with an organic solvent (e.g., ethyl acetate).

e The organic layer is washed, dried, and the solvent is evaporated to yield
Benzenemethanol, 4-(dimethylamino)-. The product can be further purified by
recrystallization or chromatography.

Visualizations
Oxidation of Benzenemethanol, 4-(dimethylamino)- to 4-
(dimethylamino)benzaldehyde

The following diagram illustrates a generalized workflow for the catalytic oxidation of
Benzenemethanol, 4-(dimethylamino)-.

Benzenemethanol, 4-(dimethylamino)-

Catalyst (e.g., Pt@CHs) e Oxidation » | 4-(dimethylamino)benzaldehyde

»

et >
———————— By-product (e.g., H20)

Click to download full resolution via product page

Caption: Catalytic oxidation of Benzenemethanol, 4-(dimethylamino)-.

Electrophilic Aromatic Substitution Reactivity

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b167872?utm_src=pdf-body
https://www.benchchem.com/product/b167872?utm_src=pdf-body
https://www.benchchem.com/product/b167872?utm_src=pdf-body
https://www.benchchem.com/product/b167872?utm_src=pdf-body-img
https://www.benchchem.com/product/b167872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This diagram illustrates the directing effect of the substituents on the aromatic ring of
Benzenemethanol, 4-(dimethylamino)- towards an incoming electrophile (E*).

Caption: Electrophilic substitution directing effects.

Safety Information

Benzenemethanol, 4-(dimethylamino)- is harmful if swallowed, in contact with skin, or if
inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this
compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Benzenemethanol, 4-(dimethylamino)- is a valuable chemical intermediate with well-defined
physical and chemical properties. Its dual functionality allows for a range of chemical
transformations, making it a useful building block in organic synthesis. A thorough
understanding of its properties, reactivity, and safe handling procedures is essential for its
effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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